![molecular formula C18H16N4O2 B2902298 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one CAS No. 440332-11-6](/img/structure/B2902298.png)
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one, also known as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, making it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of 3,4-dihydroisoquinolinone , which is known to exhibit various biological and pharmacological properties . .
Mode of Action
It is known that 3,4-dihydroisoquinolinone derivatives can interact with various biological targets due to their suitable size and moderate polarity
Biochemical Pathways
3,4-dihydroisoquinolinone derivatives are known to exhibit anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . The specific pathways and their downstream effects influenced by this compound remain to be elucidated.
Result of Action
It is known that 3,4-dihydroisoquinolinone derivatives can exhibit various biological and pharmacological effects
Action Environment
It is known that the introduction of substituents at the 3-position of 3,4-dihydroisoquinolinone derivatives can generally improve their biostability
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one is its specificity for CDK9 and other enzymes involved in cancer cell proliferation and survival. This makes it a promising candidate for the development of new cancer therapies that target these specific pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several potential future directions for research on 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one. One area of interest is the development of more potent derivatives of this compound that may be more effective in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify other potential targets for this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a cancer therapy in humans.
Méthodes De Synthèse
The synthesis of 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one involves several steps, including the preparation of the starting materials and the coupling of these materials to form the final product. One commonly used method for the synthesis of this compound involves the reaction of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethylamine with 4-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound and subsequent coupling with benzotriazole to form the final product.
Applications De Recherche Scientifique
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one has been extensively studied for its potential application in cancer therapy. Several studies have demonstrated that this compound can inhibit the activity of enzymes such as CDK9 and P-TEFb, which are involved in cancer cell proliferation and survival. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further supporting its potential as a cancer therapy.
Propriétés
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(21-10-9-13-5-1-2-6-14(13)11-21)12-22-18(24)15-7-3-4-8-16(15)19-20-22/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXVZJZELOTHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.